molecular formula C11H10N2O3S B1493314 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid CAS No. 2098013-35-3

6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid

Cat. No.: B1493314
CAS No.: 2098013-35-3
M. Wt: 250.28 g/mol
InChI Key: VCKJZKAYYTYZKF-UHFFFAOYSA-N
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Description

6-(Thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid (CAS 2098013-35-3) is a high-purity chemical compound for research applications. It has a molecular formula of C11H10N2O3S and a molecular weight of 250.27 g/mol . This molecule features a unique heterocyclic scaffold combining imidazo[2,1-c][1,4]oxazine and thiophene rings, with a carboxylic acid functional group that provides a versatile handle for further synthetic modification and derivatization. Compounds based on the 1,4-oxazine core, such as this one, are of significant interest in medicinal chemistry and drug discovery. They are recognized as key structural motifs in various pharmacologically active agents . For instance, certain 1,3-oxazine derivatives are known non-nucleoside reverse transcriptase inhibitors for HIV therapy (e.g., Efavirenz) or potent anxiolytics that modulate GABAA receptors (e.g., Etifoxine) . Other derivatives have been developed as progesterone receptor modulators, antibacterial agents utilizing iron transport systems, and anti-inflammatory agents targeting cell adhesion molecules . The presence of the thiophene heterocycle further enhances the potential of this compound in the development of novel therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with appropriate care. For laboratory storage, it is recommended to be kept at 2-8°C .

Properties

IUPAC Name

6-thiophen-3-yl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-11(15)8-3-13-4-9(7-1-2-17-6-7)16-5-10(13)12-8/h1-3,6,9H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKJZKAYYTYZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=NC(=CN21)C(=O)O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

Reported Synthetic Routes

Cyclocondensation Approach Using Amino Precursors and Dicarbonyl Compounds

A common approach to prepare imidazo-oxazine derivatives involves the reaction of amino-functionalized precursors with dicarbonyl compounds or their equivalents.

  • Starting Materials: Amino-substituted heterocycles or aromatic amines, itaconic acid derivatives, or α-bromo carbonyl compounds.
  • Reaction Conditions: Cyclocondensation is typically performed in polar solvents such as acetic acid or acetone, at temperatures ranging from room temperature to reflux (60–110 °C).
  • Example: Bromination of an aminoacetophenone derivative followed by cyclocondensation with thiocarbonyl compounds yields substituted heterocycles with thiazole or oxazine rings.

This method can be adapted to introduce the thiophene ring by starting with thiophene-containing amino precursors or through subsequent substitution reactions.

Formation of the Oxazine Ring via Intramolecular Cyclization

Intramolecular cyclization strategies involve:

  • Activation of hydroxy or amino groups adjacent to carbonyls.
  • Use of dehydrating agents or base catalysis to promote ring closure.
  • Conditions such as reflux in toluene or acetic acid facilitate cyclization.

For instance, hydrazide derivatives reacted with phenyl isothiocyanate followed by base-catalyzed intramolecular dehydrative cyclization produce fused heterocycles containing oxazine rings.

Thiophene Substitution via Cross-Coupling or Direct Functionalization

The thiophene ring at the 6-position can be introduced by:

  • Using thiophene-3-carboxylic acid derivatives as starting materials.
  • Conversion of carboxylic acids to acid chlorides using oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF).
  • Subsequent amide bond formation with amino precursors in the presence of bases such as potassium carbonate and pyridine in dichloromethane at low temperatures (0–20 °C).

This approach ensures the thiophene moiety is incorporated early in the synthesis, allowing further transformations on the bicyclic system.

Detailed Experimental Data Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Conversion of 3-thiophenecarboxylic acid to acid chloride Oxalyl chloride, catalytic DMF, dichloromethane, 0–20 °C, 19 h 29 Gas evolution observed; careful temperature control required
2 Amide formation with amino precursor 3-methyl-4-iodoaniline, pyridine, K2CO3, dichloromethane, 0 °C to RT, 18 h 29 Slow addition of acid chloride mixture to cooled aniline solution; purification by flash chromatography
3 Bromination of aminoacetophenone derivative Br2 in acetic acid, room temperature Not specified Formation of α-bromo carbonyl intermediate for subsequent cyclocondensation
4 Cyclocondensation with thiocarbonyl compounds Refluxing acetone or acetic acid, 60 °C Not specified Formation of substituted oxazine and thiazole heterocycles confirmed by NMR spectroscopy
5 Intramolecular dehydrative cyclization Base catalysis, methanol or toluene reflux Not specified Conversion of hydrazide intermediates to fused oxazine rings

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: Characteristic signals confirming the formation of the imidazo-oxazine ring include singlets corresponding to S–C=CH protons (~6.96–8.20 ppm) and carbon resonances indicative of C–S and C=N bonds (100–170 ppm range in ^13C NMR).
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular formula C13H13N3O4S (molecular weight ~307.33 g/mol) confirm the target compound.
  • Purification: Flash chromatography using ethyl acetate/hexanes gradients is standard for isolating the pure compound after synthesis.

Summary of Key Findings

  • The preparation of 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c]oxazine-2-carboxylic acid relies on multi-step synthesis combining acid chloride formation, amide bond formation, and cyclocondensation reactions.
  • Reaction conditions are typically mild to moderate in temperature, with solvents such as dichloromethane, acetic acid, acetone, or toluene.
  • Yields reported for key steps such as acid chloride formation and amide coupling are moderate (~29%), indicating potential for optimization.
  • Analytical data including NMR and mass spectrometry provide robust confirmation of the molecular structure.
  • The synthetic approaches are adaptable, allowing incorporation of the thiophene substituent early in the synthesis to ensure structural integrity.

Chemical Reactions Analysis

Types of Reactions: 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas to reduce specific functional groups.

  • Substitution Reactions: Substitution reactions can involve the replacement of hydrogen atoms or other substituents on the thiophene ring or imidazoxazine core with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, hydrogen gas, sodium borohydride.

  • Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed:

  • Oxidation Products: Sulfoxides, sulfones, carboxylic acids.

  • Reduction Products: Alcohols, amines, aldehydes.

  • Substitution Products: Halogenated thiophenes, substituted imidazoxazines.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of various organic molecules, serving as a building block for more complex structures

Biology: In biological research, 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid is studied for its potential biological activity. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural features may interact with biological targets, leading to the discovery of new drugs.

Industry: In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would vary based on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Imidazo-Oxazine Derivatives
Compound Name Molecular Formula Key Substituents Biological Target Activity/IC50 Reference
Target Compound C₁₂H₁₀N₂O₃S Thiophen-3-yl, carboxylic acid Beta-lactamases (putative) Not reported
Methyldiene penem (6b) Not provided Imidazo-oxazine, Z-conformation Class A/C β-lactamases TEM-1: 0.4 nM; SHV-1: 9.0 nM
BPO-27 C₂₅H₁₇BrN₂O₇ Benzopyrimido-pyrrolo-oxazinedione CFTR chloride channel Competes with ATP
Methyl 2-bromo derivative C₈H₉BrN₂O₃ Bromine, methyl ester N/A N/A
5,6-Dihydro-8H-imidazo-oxazine-2-carboxaldehyde C₈H₈N₂O₂ Aldehyde group Synthetic intermediate N/A

Key Findings and Differences

Beta-Lactamase Inhibitors
  • Methyldiene penem (6b) : This derivative irreversibly inhibits class A (TEM-1, SHV-1) and class C (AmpC) β-lactamases, critical enzymes in antibiotic resistance. Its Z-conformation and imidazo-oxazine substituent enhance binding, with IC₅₀ values as low as 0.4 nM for TEM-1 .
  • The thiophene group may influence steric interactions compared to the methyldiene penem’s substituents.
CFTR Chloride Channel Inhibitors
  • BPO-27 : A structurally complex analog with a benzopyrimido-pyrrolo-oxazinedione core inhibits the CFTR chloride channel by competing with ATP. Its water solubility and potency are attributed to the extended aromatic system and carboxylic acid group .

Physicochemical and Pharmacokinetic Properties

  • Thiophene vs.
  • Carboxylic Acid vs.

Biological Activity

The compound 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid is a heterocyclic molecule that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C11H12N2O2SC_{11}H_{12}N_2O_2S, with a molecular weight of approximately 236.29 g/mol. The compound features a thiophene ring fused with an imidazo[2,1-c][1,4]oxazine core, contributing to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Research indicates that it may function through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in disease pathways.
  • Receptor Binding : It may bind to specific receptors that modulate various biological processes.

Antimicrobial Activity

Studies have demonstrated that compounds similar to 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. For instance:

CompoundActivityTarget Organism
6-(Thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazineAntibacterialE. coli
6-(Thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazineAntifungalC. albicans

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies using human cancer cell lines have shown that it can induce cytotoxic effects:

Cell LineIC50 (µM)Effect
HeLa<150High cytotoxicity
MCF7200Moderate cytotoxicity

The mechanism involves the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Study on Cytotoxicity

A study conducted on various imidazo derivatives including 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents.

Molecular Docking Studies

Molecular docking simulations have suggested that the compound binds effectively to target proteins associated with cancer pathways. The binding affinities were comparable to established anticancer drugs like Doxorubicin.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling reactions. For example, refluxing intermediates in acetic acid with catalysts like sodium acetate (e.g., for similar imidazo-thiazole derivatives) can yield the target compound . Key steps include:

  • Cyclization : Use of acetic acid as a solvent under reflux (3–5 hours) to form the fused imidazo-oxazine ring.
  • Purification : Recrystallization from DMF/acetic acid mixtures to improve purity .
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.1 molar ratio of starting materials) and reaction times (monitored via TLC).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and carbon backbone .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, as demonstrated for related imidazo-oxazine inhibitors .
  • HPLC-MS : Validates purity (>95%) and molecular weight .

Q. How can computational tools predict the pharmacokinetic properties and drug-likeness of this compound?

  • Methodological Answer :

  • SwissADME : Estimates lipophilicity (CLOGP), solubility (LogS), and bioavailability. For example, analogs with CLOGP <5 and TPSA >80 Ų show favorable intestinal absorption .
  • Molecular Docking : Predicts binding to targets like beta-lactamases (e.g., TEM-1, AmpC) by aligning the carboxylic acid moiety with catalytic serine residues .

Advanced Research Questions

Q. What structural features underlie its inhibitory activity against beta-lactamases, and how do crystallographic studies elucidate the mechanism?

  • Methodological Answer :

  • Key Interactions : The carboxylic acid group forms a covalent acyl-enzyme intermediate with the catalytic serine (Ser70 in TEM-1). The thiophene ring enhances hydrophobic contacts with the active site .
  • Crystallographic Evidence : X-ray structures (1.10–1.38 Å resolution) reveal a seven-membered 1,4-thiazepine intermediate, stabilized by resonance with the dihydrothiazepine ring. This intermediate resists hydrolysis due to disordered water molecules in the active site .
  • IC50 Values : 0.4 nM (TEM-1) and 4.8 nM (AmpC), indicating potent inhibition .

Q. How do substituent variations on the imidazo-oxazine core affect biological activity, and what SAR trends are observed?

  • Methodological Answer :

  • Para vs. Meta Substituents : Para-linked aromatic groups (e.g., 4-trifluoromethoxybenzyl) enhance antitubercular activity (MIC <0.1 µg/mL) compared to meta or ortho analogs, likely due to improved lipophilicity and steric alignment .
  • Electron-Withdrawing Groups : Nitro or fluoro substituents increase potency by lowering LUMO energy, facilitating covalent bond formation with target enzymes .
  • In Vivo Correlation : Compounds with microsomal stability (t₁/₂ >60 min) show >200-fold higher efficacy in murine TB models .

Q. What experimental approaches resolve contradictions in solubility and stability data across studies?

  • Methodological Answer :

  • Solubility Profiling : Use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate physiological conditions. For example, pH-dependent solubility (higher at pH 7.4 vs. 1.2) explains discrepancies in bioavailability .
  • Stress Testing : Expose the compound to heat (40–60°C), light, and humidity (ICH guidelines) to identify degradation pathways (e.g., decarboxylation) .
  • Data Reconciliation : Cross-validate HPLC and LC-MS results with computational models (e.g., COSMO-RS) to account for solvent effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid
Reactant of Route 2
6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid

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